N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC11121435
Molecular Formula: C17H12F2N2O2
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F2N2O2 |
|---|---|
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22) |
| Standard InChI Key | UHMUYNDERREXGH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
N-(3,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (molecular formula: C₁₇H₁₂F₂N₂O₂) is a white crystalline solid with a molecular weight of 314.29 g/mol. Its IUPAC name systematicically denotes the substitution pattern: the oxazole ring is substituted at position 3 with a phenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide linked to a 3,4-difluorophenyl moiety. The SMILES notation (CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F) and InChIKey (UHMUYNDERREXGH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.
The compound’s X-ray crystallographic data for structurally analogous derivatives (e.g., N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate) reveal planar oxazole rings with dihedral angles of 15–25° relative to adjacent aromatic systems, suggesting moderate conjugation between the heterocycle and substituents . Such conformational rigidity may enhance binding affinity to hydrophobic protein pockets.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂F₂N₂O₂ | |
| Molecular Weight | 314.29 g/mol | |
| LogP (Partition Coefficient) | 2.22 (predicted) | |
| Topological Polar Surface Area | 37.38 Ų |
Synthesis and Structural Optimization
The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide follows a two-step protocol derived from methods for analogous isoxazole derivatives :
-
Formation of the Oxazole Core: 5-Methyl-3-phenylisoxazole-4-carboxylic acid chloride is prepared via cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by chlorination using thionyl chloride.
-
Amidation: The acid chloride reacts with 3,4-difluoroaniline in acetonitrile at ambient temperature, yielding the target compound after filtration and solvent evaporation .
Critical reaction parameters include:
-
Temperature: 20–25°C to prevent decomposition of the acid chloride.
-
Solvent: Acetonitrile facilitates rapid nucleophilic acyl substitution while minimizing side reactions.
-
Stoichiometry: A 1:2 molar ratio of acid chloride to aniline ensures complete conversion .
Yield Optimization: Pilot-scale reactions achieve 73–78% yields, comparable to structurally related immunomodulators like leflunomide analogs .
Immunomodulatory Mechanisms and Biological Activity
N-(3,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide demonstrates dual immunomodulatory activity, suppressing pro-inflammatory cytokines while enhancing regulatory T-cell populations :
Cytokine Modulation
In murine macrophage models, the compound reduces TNF-α and IL-1β production by 40–60% at 10 μM concentrations, outperforming reference drugs like dexamethasone (30–50% inhibition) . This effect correlates with downregulation of NF-κB and MAPK signaling pathways, as evidenced by Western blot analyses .
Lymphocyte Regulation
The compound elevates CD4+CD25+FoxP3+ regulatory T-cells by 2.5-fold in splenocyte cultures, suggesting utility in autoimmune diseases . Concurrently, it inhibits B-cell proliferation (IC₅₀ = 8.2 μM) via interference with Bruton’s tyrosine kinase (BTK), a mechanism shared with ibrutinib .
In Vivo Efficacy
In a collagen-induced arthritis model, daily oral administration (10 mg/kg) reduced paw swelling by 65% over 21 days, comparable to methotrexate (70% reduction) . Histopathological analyses confirmed decreased synovial inflammation and cartilage erosion.
Comparative Pharmacological Profile
The compound’s activity aligns with broader trends in oxazole-based immunomodulators:
| Compound | Target Pathway | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| N-(3,4-Difluorophenyl)-... | TNF-α Inhibition | 4.8 μM | |
| Leflunomide | Dihydroorotate Dehydrogenase | 12 μM | |
| MO5 (Analog) | TLR4 Antagonism | 9.1 μM |
Key differentiators include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume